Lipophilic Ligand Efficiency (LLE) and CNS Drug-Likeness Advantage Over Des-Thiolane Analogs
The target compound offers a distinct advantage in CNS-oriented library design due to its unique lipophilic efficiency profile. Its cLogP of 2.2 and molecular weight (MW) of 282.4 g/mol position it favorably within the CNS drug-like space compared to the direct analog N-(piperidin-4-ylmethyl)cyclobutanecarboxamide (MW ~196.3, cLogP ~0.9) [REFS-1, REFS-2]. While the simpler analog is too polar and low-molecular-weight to effectively partition into the CNS (optimal CNS cLogP 2-4, MW 200-400), the target compound's balanced properties are more suitable for crossing the blood-brain barrier [1]. This is a class-level inference-based differentiation crucial for fragment-to-lead or hit-to-lead programs where CNS exposure is desired.
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Drug-Likeness |
|---|---|
| Target Compound Data | MW: 282.4 g/mol; cLogP: 2.2; HBA: 3; HBD: 1 [1] |
| Comparator Or Baseline | N-(piperidin-4-ylmethyl)cyclobutanecarboxamide: MW ~196.3 g/mol; cLogP ~0.9 (estimated) [1] |
| Quantified Difference | ΔMW = +86.1 g/mol; ΔcLogP = +1.3 |
| Conditions | Computed physicochemical properties (PubChem, XLogP3). CNS MPO score: target ~4.5/6 vs. analog ~3.0/6 (estimated). |
Why This Matters
For a scientific buyer building a CNS-targeted screening library, this compound's inherently balanced MPO profile provides a superior starting point, reducing the need for late-stage property optimization compared to less lipophilic analogs.
- [1] PubChem Compound Summary. N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide. National Center for Biotechnology Information. CID 91813052. View Source
